Aflatoxin G2-13C17

Isotope Dilution UHPLC-MS/MS Food Safety

Aflatoxin G2-13C17 is a uniformly 13C-labeled internal standard, supplied at 0.5 µg/mL in acetonitrile, for stable isotope dilution assays (SIDA-LC-MS/MS). Unlike deuterated analogs, it co‑elutes exactly with native aflatoxin G2 (Δm/z = +17 Da), eliminating ion suppression and matrix effect errors. Mandated by FDA‑validated methods for infant formula, milk, and feed, this standard enables recoveries of 80–120% with RSD <20% without matrix-matched calibration. Essential for ISO/IEC 17025 accredited labs requiring regulatory-compliant mycotoxin quantification.

Molecular Formula C17H14O7
Molecular Weight 347.16 g/mol
CAS No. 1217462-49-1
Cat. No. B1514405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAflatoxin G2-13C17
CAS1217462-49-1
Molecular FormulaC17H14O7
Molecular Weight347.16 g/mol
Structural Identifiers
SMILESCOC1=C2C3=C(C(=O)OCC3)C(=O)OC2=C4C5CCOC5OC4=C1
InChIInChI=1S/C17H14O7/c1-20-9-6-10-12(8-3-5-22-17(8)23-10)14-11(9)7-2-4-21-15(18)13(7)16(19)24-14/h6,8,17H,2-5H2,1H3/t8-,17+/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1
InChIKeyWPCVRWVBBXIRMA-DENWKYDXSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 1.2 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aflatoxin G2-13C17 (CAS 1217462-49-1) Procurement Guide: Uniform 13C17 Isotope-Labeled Internal Standard for LC-MS/MS


Aflatoxin G₂-¹³C₁₇ (U-[¹³C₁₇]-Aflatoxin G₂) is a uniformly carbon-13–labeled analogue of the mycotoxin aflatoxin G₂, wherein all 17 carbon atoms in the native molecule are replaced with the stable isotope ¹³C [1]. It is supplied at a calibrated concentration of 0.5 µg/mL in acetonitrile for direct use as an internal standard [2]. The compound is intended exclusively for analytical applications, specifically for stable isotope dilution assays (SIDA) coupled with liquid chromatography–tandem mass spectrometry (LC-MS/MS) or gas chromatography–mass spectrometry (GC-MS) for the accurate quantification of native aflatoxin G₂ in complex matrices [1].

Why Unlabeled Aflatoxin G2 or Deuterated Analogues Cannot Substitute for Aflatoxin G2-13C17 in Quantitative LC-MS/MS


In LC-MS/MS-based quantification of mycotoxins, generic unlabeled aflatoxin G₂ cannot serve as an internal standard because it is chromatographically and mass spectrometrically indistinguishable from the target analyte, offering no compensation for ion suppression, matrix effects, or extraction losses [1]. While deuterated (²H) aflatoxin G₂ analogues have been synthesized and employed, they exhibit retention time shifts relative to the native analyte due to the doubling of atomic mass when hydrogen is replaced with deuterium, leading to differential ionization conditions and less accurate quantification [2]. In contrast, ¹³C₁₇-labeled aflatoxin G₂ retains physicochemical properties virtually identical to the native compound, co-eluting precisely with aflatoxin G₂ while being distinguishable solely by mass (Δm/z = +17 Da), thereby enabling direct, matrix-independent correction of all sources of analytical variability [3].

Aflatoxin G2-13C17 Quantitative Differentiation: Head-to-Head Performance Data Against Alternatives


Recovery and Precision Using Aflatoxin G2-13C17 Versus Solvent-Only Calibration in Red Pepper Matrix

In a 2025 ID-UHPLC–MS/MS method validation for aflatoxins in red peppers, the use of U-[¹³C₁₇]-AFG₂ as internal standard was compared directly against solvent-only calibration without internal standard correction. For AFG₂ at three fortification levels (0.5, 2.5, 10 μg/kg), the isotope dilution approach using Aflatoxin G₂-¹³C₁₇ yielded average recoveries of 94.5–97.2% with intra-day RSD of 2.3–3.7%, whereas solvent calibration without internal standard gave recoveries of 82.7–85.1% with RSD of 5.1–6.4% [1].

Isotope Dilution UHPLC-MS/MS Food Safety

Matrix-Independent Response Factor Using 13C-Labeled Aflatoxin G2 Versus Matrix-Matched Calibration Requirement

In the first published LC-MS/MS SIDA method for aflatoxins in foods, the response factor (RF) for the [¹³C]-labeled aflatoxin G₂ / native aflatoxin G₂ pair was demonstrated to be matrix-independent across almonds and wheat flour model matrices, in contrast to the [¹³C]-AFB₂ / AFG₁ and [¹³C]-AFB₂ / AFB₁ pairs which showed significant RF differences requiring matrix-matched calibration [1]. This matrix independence directly eliminates the need for labor-intensive, matrix-specific calibration curves for AFG₂ quantification.

Stable Isotope Dilution Assay Matrix Effects LC-MS/MS

Interlaboratory Validation Performance: LOQ and Recovery with 13C17-Aflatoxin G2

A 2018 multi-center interlaboratory study evaluated SIDA-LC-MS/MS using five ¹³C uniformly labeled aflatoxin internal standards including ¹³C₁₇-Aflatoxin G₂ in milk, milk-based infant formula, and feed across three participating laboratories. For aflatoxin G₂, the method achieved LOQs ranging from 0.19 to 3.80 ng/g depending on matrix and laboratory, with the majority of recoveries falling between 80% and 120% with RSDs < 20% across all matrices and fortification levels (0.5–50 ng/g) [1].

Interlaboratory Validation Method LOQ Food and Feed Analysis

13C17-Labeled Internal Standards Eliminate Matrix Effects: Comparison with Deuterated Standards

Stable ¹³C-labeled mycotoxins have documented analytical advantages over deuterated (²H) internal standards. Using ¹³C changes the total mass of the atom only slightly (Δm/z = +1 Da per carbon), while using deuterium doubles the mass (Δm/z = +1 Da per hydrogen), resulting in retention time shifts for ²H-labeled mycotoxins that lead to less accurate LC-MS/MS results [1]. Fully ¹³C-labeled mycotoxins co-elute precisely with their native ¹²C analogues, experiencing identical matrix effects and ionization conditions [2].

Matrix Effect Correction 13C vs Deuterium LC-MS/MS

Elimination of Matrix-Matched Calibration Requirement Using 13C-IS in Multi-Laboratory Setting

The 2018 interlaboratory validation study explicitly concluded that 'using [¹³C]-IS eliminated the need for matrix-matched calibration standards for quantitation, simplified sample preparation, and achieved simultaneous identification and quantitation of the aflatoxins in a simple LC-MS/MS procedure' [1]. This finding is corroborated by FDA method validations where ¹³C-labeled mycotoxin internal standards enabled quantitation 'without using standard addition or matrix-matched calibration to compensate for matrix effects' across four fortified dairy matrices [2].

Workflow Efficiency Calibration Simplification SIDA-LC-MS/MS

Sensitivity Enhancement Using 13C-Labeled Internal Standards in UHPLC-MS/MS Bioanalysis

In a 2018 UHPLC-MS/MS method for urinary mycotoxin biomarkers employing both ¹³C-labeled and deuterated internal standards, the use of stable isotope-labeled internal standards provided compensation for challenging matrix effects and contributed to achieving sensitivity 10–160× lower LODs than a previously described comparison method [1]. While this study used multiple isotopically labeled standards, the class-level evidence supports that ¹³C-labeled mycotoxin internal standards, including the ¹³C₁₇ series, are critical enablers for achieving ultra-trace quantification in complex biological matrices.

Sensitivity Limit of Detection UHPLC-MS/MS

Optimal Application Scenarios for Aflatoxin G2-13C17: Evidence-Based Procurement Guidance


ISO/IEC 17025 Accredited Food Testing Laboratories Requiring Validated Multi-Mycotoxin LC-MS/MS Methods

For food testing laboratories operating under ISO/IEC 17025 accreditation, Aflatoxin G₂-¹³C₁₇ is essential for SIDA-LC-MS/MS methods that have been interlaboratory-validated across milk, infant formula, and feed matrices, demonstrating LOQs as low as 0.19 ng/g and recoveries of 80–120% with RSD <20% [1]. The compound enables compliance with regulatory method performance criteria while eliminating the need for matrix-matched calibration [2].

Complex Matrix Analysis Requiring Superior Matrix Effect Compensation Without Deuterated Standard Limitations

In matrices with significant ion suppression/enhancement (e.g., spices, gums, dairy products), Aflatoxin G₂-¹³C₁₇ provides superior compensation compared to deuterated alternatives because it co-elutes precisely with native AFG₂, avoiding the retention time shifts inherent to ²H-labeled compounds that compromise ionization correction accuracy [1]. This property is critical for red pepper analysis, where matrix effects of 2–5% were observed even with optimized IAC cleanup [2].

Regulatory Compliance Testing Under AOAC/FDA Validated Mycotoxin Methods

Aflatoxin G₂-¹³C₁₇ is explicitly specified in FDA-validated SIDA-LC-MS/MS methods for mycotoxin determination in milk-based infant formula and foods, where average recoveries of aflatoxins B1, B2, G1, and G2 ranged from 89 to 126% across four fortified matrices with RSDs <20% [1]. The method was validated without requiring standard addition or matrix-matched calibration, making this internal standard the documented choice for regulatory submission data [2].

High-Throughput Multi-Analyte Mycotoxin Screening Using Mixed 13C Internal Standard Panels

Aflatoxin G₂-¹³C₁₇ is available as a component of pre-formulated multi-analyte ¹³C internal standard mixtures (e.g., Biopure™ MIX 11 containing ¹³C₁₇-AFB₁, AFB₂, AFG₁, and AFG₂ each at 0.5 µg/mL in acetonitrile) [1]. This enables streamlined, simultaneous quantitation of all four regulated aflatoxins in a single analytical run, reducing pipetting error and improving laboratory throughput while maintaining the full matrix-correction benefits of uniformly ¹³C-labeled standards [2].

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